molecular formula C34H42N2O6 B613492 Fmoc-D-Lys(Ivdde)-OH CAS No. 1272755-33-5

Fmoc-D-Lys(Ivdde)-OH

Cat. No. B613492
CAS RN: 1272755-33-5
M. Wt: 574,72 g/mole
InChI Key:
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Description

Fmoc-D-Lys(Ivdde)-OH, also known as Fmoc-D-Lys(IVDDE)-OH, is an amino acid derivative commonly used in peptide synthesis. It is a derivative of the naturally occurring amino acid lysine, and is a versatile building block for the synthesis of peptides, proteins, and other molecules. The Fmoc group, or Fluorenylmethoxycarbonyl, is a protecting group used in peptide synthesis to protect the amino acid from side reactions, while the Ivdde group, or Iodo-Vinyl-Diethyl-Ether, is an activating group used to facilitate the coupling reaction between amino acids. Fmoc-D-Lys(Ivdde)-OH is a useful tool for research in the field of peptide synthesis and has numerous applications in scientific research.

Scientific Research Applications

Biomedical Applications

Fmoc-D-Lys(Ivdde)-OH is used in the creation of Peptide-based Hydrogels (PHGs) . These PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They are used as drug delivery systems and diagnostic tools for imaging .

Tissue Engineering

The Fmoc-derivatives of a series of synthetic hydrogel-forming amphiphilic cationic peptides, which include Fmoc-D-Lys(Ivdde)-OH, have shown potential for use in tissue engineering . Specifically, the Fmoc-K3 hydrogel, which is the more rigid one, fully supports cell adhesion, survival, and duplication .

Synthesis of Azidopeptides

Fmoc-D-Lys(Ivdde)-OH is used in the preparation of azidopeptides . The rise of CuI-catalyzed click chemistry has increased the demand for azido and alkyne derivatives of amino acids as precursors for the synthesis of clicked peptides .

Peptide Chemistry

The use of azido and alkyne amino acids, including Fmoc-D-Lys(Ivdde)-OH, in peptide chemistry is complicated by their high cost . Therefore, the in-house preparation of a set of Fmoc azido amino acids has been investigated .

Biological Tests

Fmoc-D-Lys(Ivdde)-OH can be used in the synthesis of peptides for biological tests . Larger amounts of peptides are often needed for these tests .

NMR Structural Research

Fmoc-D-Lys(Ivdde)-OH is used in the synthesis of peptides for NMR structural research . This research often requires larger amounts of peptides .

Interaction Studies

Fmoc-D-Lys(Ivdde)-OH can be used in the synthesis of peptides for interaction studies between peptides and other molecules .

Mechanism of Action

Target of Action

Fmoc-D-Lys(Ivdde)-OH is a building block used in the synthesis of branched, cyclic, and modified peptides. Its primary targets are the peptide chains that it helps to construct. The role of this compound is to provide a specific amino acid, in this case, lysine, to the peptide chain while protecting certain functional groups during the synthesis process .

Mode of Action

The compound interacts with its targets through a process known as Fmoc Solid Phase Peptide Synthesis (SPPS) . During this process, the compound is added to a growing peptide chain. The Fmoc group of the compound protects the amino group of the lysine during the chain extension. Once the chain extension is complete, the side-chain ivDde group is removed with 2% hydrazine in DMF, enabling selective modification of the ε-lysine amino group .

Biochemical Pathways

The biochemical pathways affected by Fmoc-D-Lys(Ivdde)-OH are those involved in peptide synthesis. By contributing to the formation of peptide chains, this compound plays a role in the creation of proteins, which are crucial for numerous biological functions .

Pharmacokinetics

Instead, its bioavailability is more relevant in the context of its ability to successfully contribute to the formation of peptide chains .

Result of Action

The result of Fmoc-D-Lys(Ivdde)-OH’s action is the successful synthesis of branched, cyclic, and modified peptides. These peptides can then go on to perform various functions, depending on their specific structures and compositions .

Action Environment

The action of Fmoc-D-Lys(Ivdde)-OH is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other compounds can affect the efficiency and success of the synthesis . For instance, the compound is stored at temperatures between -10 to -25°C to maintain its stability .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40)/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJJUCZESVFWSO-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Lys(Ivdde)-OH

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